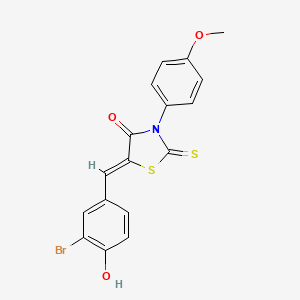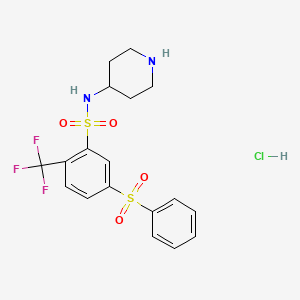
MRS 2693 trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MRS 2693 trisodium salt involves the iodination of uridine derivatives followed by phosphorylation. The key steps include:
Iodination: Uridine is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position of the uridine ring.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
Bulk Iodination: Large quantities of uridine are iodinated using industrial-scale reactors.
Phosphorylation: The iodinated product is then phosphorylated in large batches using automated systems to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
MRS 2693 trisodium salt primarily undergoes:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Phosphorylation/Dephosphorylation: The diphosphate group can be modified or removed under enzymatic or chemical conditions.
Common Reagents and Conditions
Oxidizing Agents: Used in the iodination step.
Phosphorylating Agents: Such as POCl3 or PCl3 for phosphorylation.
Nucleophiles: For substitution reactions.
Major Products
Substituted Uridine Derivatives: Resulting from substitution reactions.
Monophosphate or Triphosphate Esters: From phosphorylation or dephosphorylation reactions.
Scientific Research Applications
MRS 2693 trisodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other nucleotides and nucleotide analogs.
Biology: Studied for its role in cellular signaling, particularly in the activation of P2Y6 receptors.
Medicine: Investigated for its cytoprotective effects in models of ischemia/reperfusion injury and its potential therapeutic applications in inflammatory diseases
Industry: Utilized in the production of nucleotide-based pharmaceuticals and research reagents.
Mechanism of Action
MRS 2693 trisodium salt exerts its effects by selectively activating the P2Y6 receptor. This activation leads to:
Reduction of NF-kappaB Activation: Decreasing inflammation.
Activation of ERK1/2 Pathway: Promoting cell survival and cytoprotection
Comparison with Similar Compounds
Similar Compounds
5-Iodo-UDP: Another selective P2Y6 agonist with similar biological activities.
MRS 2578: A P2Y6 receptor antagonist used for comparative studies.
Uniqueness
MRS 2693 trisodium salt is unique due to its high selectivity for the P2Y6 receptor and its potent cytoprotective effects, making it a valuable tool in both research and potential therapeutic applications .
Properties
CAS No. |
911391-37-2 |
|---|---|
Molecular Formula |
C9H10IN2Na3O12P2 |
Molecular Weight |
596 |
Synonyms |
sodium 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(((hydroxy(phosphonatooxy)phosphoryl)oxy)methyl)tetrahydrofuran-2-yl)-5-iodo-2-oxo-1,2-dihydropyrimidin-4-olate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


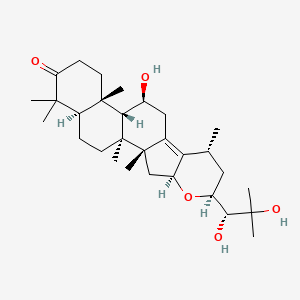
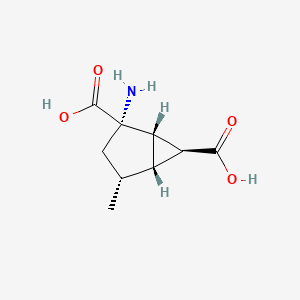
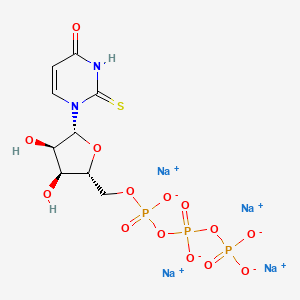
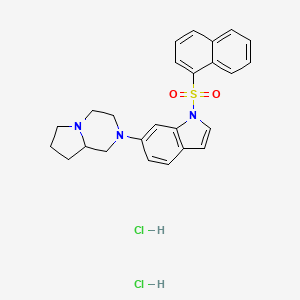
![sodium;(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate](/img/structure/B1139191.png)

![3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride](/img/structure/B1139196.png)
